D-Mannitol 1-phosphate

説明

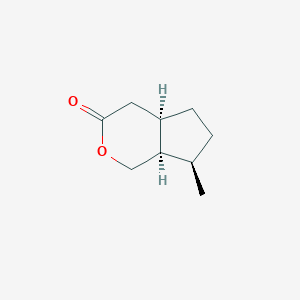

D-Mannitol 1-phosphate is a compound with the empirical formula C6H15O9P . It is an intermediate in the fructose and mannose metabolism . It participates in the phosphoenolpyruvate-dependent PEP group translocation (phosphotransferase system or PTS), a major mechanism used by bacteria for carbohydrate uptake .

Synthesis Analysis

Biotechnological production of mannitol has received considerable attention due to its advantages over chemical synthesis and extraction from plants . Various biotechnological strategies for the production of mannitol via fermentation engineering, protein engineering, and metabolic engineering have been reviewed .

Molecular Structure Analysis

The molecular weight of D-Mannitol 1-phosphate is 262.15 (free acid basis) . The InChI key is GACTWZZMVMUKNG-KVTDHHQDSA-N .

Chemical Reactions Analysis

D-Mannitol 1-phosphate is involved in several reactions, including transphosphorylation activity of D-mannitol-specific enzyme II expressed in spheroplasts .

Physical And Chemical Properties Analysis

D-Mannitol 1-phosphate is a white powder with a molecular weight of 262.15 (free acid basis). It is stored at a temperature of -20°C .

科学的研究の応用

Physiological Functionalities and Applications

Mannitol is a naturally occurring six-carbon sugar alcohol that has wide applications in the food and pharmaceutical industry due to its many properties . It’s a natural sweetener with a low metabolism and no glycemic index . The increasing demand for mannitol has spurred many studies of its production .

Biotechnological Production

Compared with its chemical synthesis and extraction from plants, biotechnological production of mannitol has received considerably more attention and interest from scientists because of its known advantages . Various biotechnological strategies for the production of mannitol are being reviewed .

Microalgal Biomass Productivity

Mannitol-1-phosphate 5-dehydrogenase (Mt1D) was over-expressed to study the effect of mannitol over-production in Parachlorella kessleri under high-light induced stress . Over-expression of Mt1D led to 65% increased mannitol content in the transformed P. kessleri compared to that of wild type . This higher mannitol concentration provides stress shielding and leads to better acclimatization of transgenic microalgae against high-light generated stress .

Use in Plastics Industry

In the plastics industry, mannitol and propylene oxide are used as starting (raw) materials with KOH as the catalyst under pressure at 100–150 °C, to produce polymannitol-propylene oxide ether . This is used to manufacture rigid polyurethane foam, possessing improved oil resistance, oxidation resistance, and dimensional stability .

Heterologous Expression in E. Coli

The heterologous expression of the codon-optimized EsM1Pase1 gene in E. coli after the deletion of the signal peptide has been studied . The biochemical characterization of purified recombinant EsM1Pase1 has been carried out .

Phylogenic Analysis

The phylogenic analysis of brown algal M1Pases to investigate their potential grouping in distinct clades has been conducted .

作用機序

Target of Action

Mannitol 1-phosphate (also known as D-Mannitol 1-phosphate or mannitol-1-phosphate) primarily targets two enzymes: Mannitol-1-phosphate dehydrogenase (M1PDH) and Mannitol-1-phosphate phosphatase (M1PP) . M1PDH is a key enzyme in mannitol metabolism, playing a crucial role in the conversion of fructose-6-phosphate to mannitol-1-phosphate . M1PP, on the other hand, dephosphorylates mannitol-1-phosphate to generate mannitol .

Mode of Action

Mannitol 1-phosphate interacts with its target enzymes to facilitate the production and utilization of mannitol, a sugar alcohol. M1PDH catalyzes the reduction of fructose-6-phosphate to mannitol-1-phosphate . This mannitol-1-phosphate can then be dephosphorylated by M1PP to produce mannitol .

Biochemical Pathways

Mannitol 1-phosphate is an intermediate in the fructose and mannose metabolism pathways . It participates in the phosphoenolpyruvate-dependent group translocation system (PTS), a major mechanism used by bacteria for carbohydrate uptake . The conversion of mannitol-1-phosphate to mannitol also plays a role in the mannitol cycle, a unique metabolic pathway found in certain organisms .

Pharmacokinetics

Mannitol, the product of mannitol 1-phosphate dephosphorylation, is known to have low metabolism and no glycemic index

Result of Action

The production of mannitol from mannitol 1-phosphate has several physiological effects. Mannitol acts as a carbon-storage compound and an osmoprotectant, imparting increased tolerance to osmotic stress . It also plays a role in mitigating the negative effects of reactive oxygen species .

Action Environment

The action of mannitol 1-phosphate and its metabolic pathways can be influenced by environmental factors. For instance, mannitol production is known to increase with temperature . Additionally, the mannitol cycle, in which mannitol 1-phosphate plays a key role, is particularly important in harsh and frequently changing environments, such as the intertidal zone where certain brown algae reside .

将来の方向性

特性

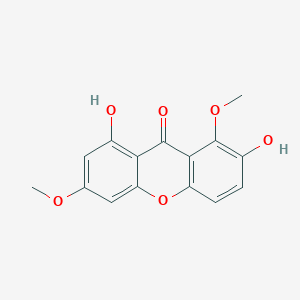

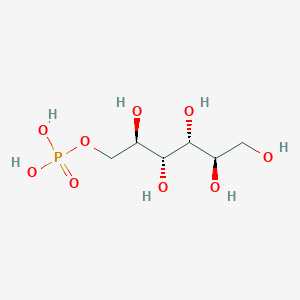

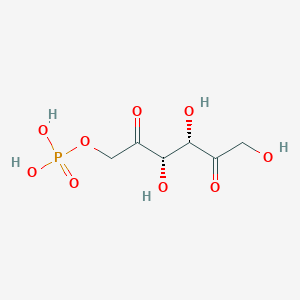

IUPAC Name |

[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14)/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACTWZZMVMUKNG-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(COP(=O)(O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mannitol 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

D-Mannitol 1-phosphate | |

CAS RN |

15806-48-1 | |

| Record name | D-Mannitol 1-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15806-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannitol-1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015806481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mannitol 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is mannitol-1-phosphate and what is its primary function in organisms?

A1: Mannitol-1-phosphate is a sugar phosphate and an important intermediate in the metabolism of mannitol, a sugar alcohol found in various organisms. It primarily serves as a precursor for mannitol biosynthesis, a compatible solute that helps organisms cope with osmotic stress. []

Q2: How is mannitol-1-phosphate synthesized in bacteria?

A2: In bacteria like Escherichia coli, mannitol-1-phosphate is synthesized from fructose-6-phosphate through the action of the NAD+-dependent enzyme mannitol-1-phosphate dehydrogenase (MtlD). [, , , , , ] This enzyme catalyzes the reduction of fructose-6-phosphate, using NADH as a cofactor. [, , , ]

Q3: Is there an alternative pathway for mannitol-1-phosphate synthesis in other organisms?

A3: Yes, in some organisms, such as the brown alga Ectocarpus siliculosus, mannitol-1-phosphate is synthesized from mannose-6-phosphate. [] This reaction is catalyzed by a NADPH-dependent mannose-6-phosphate reductase. []

Q4: What is the fate of mannitol-1-phosphate in cells?

A4: Mannitol-1-phosphate is dephosphorylated to yield mannitol, which acts as an osmoprotectant, antioxidant, and storage carbohydrate. [, , , , , , , ] In Escherichia coli, a portion of mannitol-1-phosphate contributes to the de novo synthesis of ribose, a crucial component of nucleic acids. []

Q5: Which enzymes are involved in the conversion of mannitol-1-phosphate to mannitol?

A5: The conversion of mannitol-1-phosphate to mannitol is catalyzed by a phosphatase enzyme. In many bacteria, including Acinetobacter baylyi, this phosphatase activity is actually a domain within the MtlD enzyme itself, making it a bifunctional enzyme. [] In other organisms like the brown alga Ectocarpus siliculosus, a separate mannitol-1-phosphatase enzyme (M1Pase) is responsible for this dephosphorylation step. []

Q6: How does the regulation of mannitol-1-phosphate dehydrogenase (MtlD) vary across different organisms?

A6: The regulation of MtlD can differ significantly among species. In Acinetobacter baylyi, both the transcription and activity of MtlD are directly regulated by salinity, highlighting its crucial role in salt stress adaptation. [] Conversely, in Vibrio cholerae, mtlD expression is constitutive but upregulated in the presence of mannitol. []

Q7: What are the implications of mannitol-1-phosphate metabolism for fungal pathogenicity?

A7: Studies on the wheat pathogen Stagonospora nodorum revealed that disrupting the gene encoding MtlD led to a significant decrease in mannitol production and abolished the fungus's ability to sporulate in planta, although lesion development remained unaffected. [] This suggests a critical role for mannitol-1-phosphate metabolism in fungal sporulation and, consequently, disease propagation. []

Q8: Can manipulation of mannitol-1-phosphate metabolism enhance stress tolerance in organisms?

A8: Yes, engineering Lactococcus lactis to overexpress both mannitol-1-phosphate dehydrogenase and mannitol-1-phosphatase led to increased mannitol production. [] This resulted in improved glucose-mannitol conversion rates, demonstrating the potential of metabolic engineering to enhance mannitol production and, consequently, stress tolerance in industrially relevant organisms. [] Similarly, the expression of the mtlD gene in peanut plants led to increased salt tolerance, likely due to enhanced mannitol production. []

Q9: What are the potential applications of mannitol-1-phosphate metabolism research?

A9: Understanding the intricacies of mannitol-1-phosphate metabolism holds promise for various applications, including:

- Developing new antimicrobial strategies: Disrupting the mannitol pathway, specifically by inhibiting MtlD, could be a viable strategy for combating bacterial infections, as evidenced by the effects of MtlD inhibitors on Staphylococcus aureus. []

- Engineering stress-tolerant crops: Manipulating mannitol metabolism in plants, like the successful introduction of the mtlD gene in peanuts, could lead to the development of crops with enhanced tolerance to environmental stresses like salinity. []

- Improving industrial bioproduction: Understanding the factors affecting mannitol production, as seen in the metabolic engineering of Lactococcus lactis, can be leveraged to optimize industrial processes for the production of mannitol and other valuable compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B98122.png)

![5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid](/img/structure/B98137.png)

![1-Cbz-[1,4]diazepan-5-one](/img/structure/B98139.png)